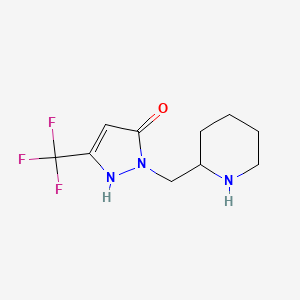

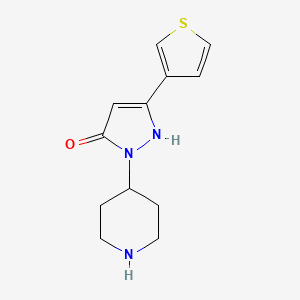

![molecular formula C13H18N2 B1484125 1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine CAS No. 1824147-28-5](/img/structure/B1484125.png)

1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine”, often involves the use of heterocyclic scaffolds . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A new alkylaminophenol compound, which can be used as a drug active substance, was synthesized by the Petasis reaction .

Molecular Structure Analysis

The molecular structure of “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

The chemical reactions involving “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” and similar compounds often involve the use of heterocyclic scaffolds . These reactions can lead to a variety of bioactive compounds, many of which contain nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” include a molecular weight of 202.3 g/mol. The compound is typically available in a liquid form .

Applications De Recherche Scientifique

Drug Discovery and Development

1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine: is a compound that has been identified as a potential therapeutic agent due to its structural features. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to create compounds for treating human diseases . This compound’s versatility is attributed to its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage through non-planarity .

Biological Activity and Selectivity

The pyrrolidine scaffold is known for its role in enhancing target selectivity in bioactive molecules. Derivatives of pyrrolidine, including 1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine , have been studied for their inhibitory activity against enzymes like COX-2, with IC50 values in the range of 1–8 µM, indicating significant potency .

Chemical Synthesis

In the field of chemical synthesis, this compound serves as a valuable intermediate. It can be used to synthesize more complex molecules, especially in the context of creating novel benzylamine derivatives, which are prevalent in a variety of pharmacologically active compounds .

Analytical Chemistry

As an analytical standard, this compound can be used in chromatography and other analytical techniques to identify or quantify similar structures in complex mixtures, aiding in the quality control of pharmaceuticals .

Pharmacokinetics and ADME/Tox Studies

The pyrrolidine ring’s influence on the pharmacokinetic profile of drug candidates makes 1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine a subject of interest in ADME/Tox studies. Researchers can investigate how modifications to the pyrrolidine structure affect absorption, distribution, metabolism, and excretion of drugs .

Each of these applications demonstrates the compound’s potential in contributing to various aspects of scientific research, highlighting its importance in the field of chemistry and medicine. The information provided is based on the current understanding and available data as of my last update in 2021, supplemented by recent search results .

Orientations Futures

The future directions for “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” and similar compounds could involve further exploration of their potential uses in drug discovery . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have a wide range of biological activities and can influence various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring are known to have a wide range of biological activities .

Action Environment

The structure of the compound, particularly the presence of the pyrrolidine ring, may influence its stability and efficacy .

Propriétés

IUPAC Name |

1-[(4-ethenylphenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(14)10-15/h2-6,13H,1,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJIQELADCZHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)

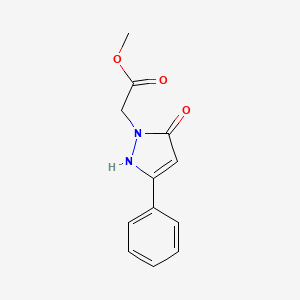

![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)

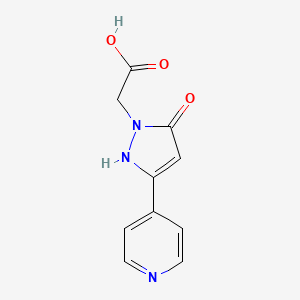

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484051.png)

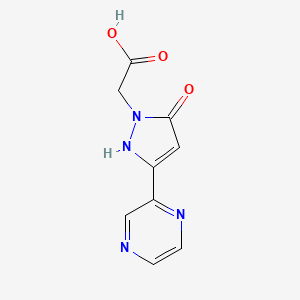

![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484052.png)

![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484053.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)

![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484061.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)

![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)